molecular formula C15H12ClFN2O B5809876 3-(2-chloro-6-fluorophenyl)-N-(6-methyl-2-pyridinyl)acrylamide

3-(2-chloro-6-fluorophenyl)-N-(6-methyl-2-pyridinyl)acrylamide

Cat. No. B5809876
M. Wt: 290.72 g/mol
InChI Key: ZRGFCQPZBHDATP-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chloro-6-fluorophenyl)-N-(6-methyl-2-pyridinyl)acrylamide, commonly known as CFMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CFMPA belongs to the acrylamide family of compounds, which are widely used in the chemical industry for various purposes.

Scientific Research Applications

CFMPA has been found to have potential applications in various scientific fields, including neuroscience, pharmacology, and cancer research. In neuroscience, CFMPA has been used as a tool to study the function of glutamate receptors, which play a vital role in synaptic transmission and plasticity. CFMPA has also been used in pharmacology to investigate the effects of drugs on the central nervous system. In cancer research, CFMPA has been found to have anti-tumor activity, making it a potential candidate for the development of new cancer therapies.

Mechanism of Action

CFMPA acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor. NMDA receptors are involved in various neurological processes, including learning and memory. By blocking the NMDA receptor, CFMPA can modulate synaptic transmission and plasticity, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
CFMPA has been found to have significant biochemical and physiological effects, particularly in the central nervous system. Studies have shown that CFMPA can modulate synaptic transmission and plasticity, leading to changes in neuronal activity and behavior. CFMPA has also been found to have anti-tumor activity, making it a potential candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

CFMPA has several advantages for lab experiments, including its high selectivity and potency as an NMDA receptor antagonist. However, CFMPA also has limitations, including its complex synthesis process and potential toxicity. Researchers must take caution when working with CFMPA and ensure that appropriate safety measures are in place.

Future Directions

There are several future directions for research on CFMPA, including investigating its potential as a therapeutic agent for various neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, researchers can explore the potential of CFMPA as a tool for studying synaptic transmission and plasticity in the central nervous system. Further studies can also investigate the potential of CFMPA as a cancer therapy and its mechanisms of action in cancer cells. Overall, CFMPA has significant potential for scientific research and may lead to the development of new therapies and treatments for various diseases.

Synthesis Methods

CFMPA can be synthesized through a multi-step process that involves the reaction of 2-chloro-6-fluoroaniline with acryloyl chloride and 6-methyl-2-pyridinecarboxylic acid. The resulting product is then purified using column chromatography to obtain the pure form of CFMPA. The synthesis of CFMPA is a complex process that requires expertise in organic chemistry and specialized equipment.

properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O/c1-10-4-2-7-14(18-10)19-15(20)9-8-11-12(16)5-3-6-13(11)17/h2-9H,1H3,(H,18,19,20)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGFCQPZBHDATP-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C=CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2-chloro-6-fluorophenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.